molecular formula C11H18ClF3N2O B14905505 Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride

Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride

Cat. No.: B14905505
M. Wt: 286.72 g/mol
InChI Key: RFIVORVYNORNOL-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is a synthetic compound that features a pyrrolidine ring and a piperidine ring with a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common approach is to start with commercially available precursors and perform a series of reactions including nucleophilic substitution, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and piperidine derivatives with various substituents. Examples include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Pyrrolidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is unique due to the presence of both pyrrolidine and piperidine rings, as well as the trifluoromethyl group. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H18ClF3N2O

Molecular Weight

286.72 g/mol

IUPAC Name

pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C11H17F3N2O.ClH/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8;/h8-9,15H,1-7H2;1H

InChI Key

RFIVORVYNORNOL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F.Cl

Origin of Product

United States

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